4-[(3-Methoxypropyl)sulfanyl]aniline
Description
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Properties
IUPAC Name |
4-(3-methoxypropylsulfanyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c1-12-7-2-8-13-10-5-3-9(11)4-6-10/h3-6H,2,7-8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUUBQRENKSQPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCSC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[(3-Methoxypropyl)sulfanyl]aniline is an organic compound notable for its unique structural features, including a sulfanyl group attached to an aniline structure and a methoxypropyl substituent. Its molecular formula is C11H15NOS. This compound has garnered interest in medicinal chemistry and materials science due to its potential biological activities, including antimicrobial and anti-inflammatory properties .
Chemical Structure and Properties
The compound’s structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C11H15NOS
- Structural Features :
- Sulfanyl group (–S–)
- Methoxypropyl substituent (–OCH3 attached to a propyl chain)
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity. The sulfanyl group enhances its interaction with microbial targets, potentially disrupting cellular functions. Comparative studies with structurally similar compounds suggest that this compound may outperform others in inhibiting bacterial growth .
Anti-inflammatory Effects
Research has also pointed to the anti-inflammatory potential of this compound. In vitro assays have demonstrated that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various cell lines. This activity is particularly relevant in the context of chronic inflammatory diseases .
The biological activity of this compound is thought to involve several mechanisms:
- Interaction with Biological Targets : The sulfanyl group may facilitate binding to proteins or enzymes critical for microbial survival or inflammatory responses.
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes involved in inflammation and microbial metabolism.
- Cellular Uptake : The methoxypropyl group may enhance the lipophilicity of the compound, improving its cellular uptake and bioavailability .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the distinct biological profiles of related compounds. The following table summarizes key structural features and biological activities:
| Compound Name | Structural Features | Notable Biological Activities |
|---|---|---|
| 4-Methylthioaniline | Methylthio group | Antimicrobial properties |
| 4-(Propylsulfanyl)aniline | Propyl substituent | Varying hydrophobicity affecting solubility |
| 3-Methoxyphenylsulfide | Different aromatic ring | Distinct electronic properties |
| 4-(Benzylsulfanyl)aniline | Benzyl substituent | Enhanced stability |
This comparison emphasizes how the unique methoxypropyl substituent in this compound may influence its biological activity differently compared to other sulfanyl-containing anilines .
Case Studies and Research Findings
Recent research has focused on synthesizing derivatives of this compound to explore their biological activities further. For instance, a study conducted on various derivatives showed that modifications to the sulfanyl or methoxypropyl groups could significantly alter antimicrobial efficacy and anti-inflammatory effects.
Example Study
In a study published in a peer-reviewed journal, derivatives were tested using MTT assays to assess cytotoxicity and luciferase reporter assays for evaluating transcriptional activity related to inflammation . The results indicated that certain derivatives exhibited lower cytotoxicity while maintaining potent biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
